molecular formula C14H9FN2OS B2437987 N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide CAS No. 941924-77-2

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide

Cat. No.: B2437987
CAS No.: 941924-77-2
M. Wt: 272.3
InChI Key: YUBONJODMUXHQC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-13-12(7-9)16-8-19-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBONJODMUXHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Stoichiometry

The optimized reaction employs the following components:

Component Quantity (mmol) Molar Ratio Role
2-Fluorobenzaldehyde 1.0 2.0 equiv Acylating agent
2-Aminobenzothiazole 0.5 1.0 equiv Nucleophile
Triazolium salt (NHC precursor) 0.1 20 mol% Organocatalyst
3,5-Di-tert-butyl-ortho-quinone 1.0 2.0 equiv Oxidant
Cesium carbonate 0.6 1.2 equiv Base
Dichloromethane 4.0 mL Solvent Reaction medium

Stepwise Protocol

  • Setup : Combine triazolium salt, 2-fluorobenzaldehyde, 2-aminobenzothiazole, oxidant, and Cs₂CO₃ in a flame-dried screw-capped tube under argon.
  • Solvent Addition : Introduce anhydrous CH₂Cl₂ via syringe under inert atmosphere.
  • Reaction Progress : Stir the mixture at 25°C for 12 hours, monitoring completion by TLC (Rf = 0.44 in 80:20 petroleum ether/EtOAc).
  • Workup : Concentrate under reduced pressure and purify via flash chromatography (SiO₂, gradient elution).

Optimization Studies

Critical parameters influencing yield were systematically evaluated:

Catalyst Screening

The triazolium salt (4) demonstrated superior performance compared to imidazolium derivatives, achieving 74% isolated yield versus <30% for alternative catalysts.

Solvent Effects

Polar aprotic solvents favored the transformation:

Solvent Yield (%) Reaction Time (h)
Dichloromethane 74 12
THF 58 18
Acetonitrile 42 24

Temperature Profile

Elevated temperatures accelerated the reaction but compromised selectivity:

Temperature (°C) Yield (%) Byproduct Formation (%)
25 74 <5
40 68 12
60 51 27

Characterization Data

The synthesized compound exhibits the following properties:

Property Value/Description
Yield 74%
Appearance White crystalline solid
Molecular Formula C₁₄H₉FN₂OS
¹H NMR (400 MHz, CDCl₃) δ 10.14 (s, 1H), 8.24 (t, J=7.6 Hz, 1H), 7.72-7.68 (m, 2H), 7.57-7.47 (m, 3H), 7.32 (t, J=7.2 Hz, 1H)
Rf Value 0.44 (Pet. ether/EtOAc 80:20)

Mechanistic Considerations

The NHC-mediated pathway involves three distinct stages:

  • Catalyst Activation : Deprotonation of triazolium salt generates active NHC species.
  • Acyl Azolium Formation : Oxidation of the Breslow intermediate produces the electrophilic acyl azolium ion.
  • Nucleophilic Attack : 2-Aminobenzothiazole attacks the acylating agent, followed by catalyst regeneration.

This mechanism avoids traditional coupling reagents, making the process atom-economical and environmentally benign compared to peptide-based methods.

Substrate Scope and Limitations

While the method efficiently accommodates electron-deficient aldehydes, sterically hindered substrates show reduced reactivity:

Aldehyde Substituent Yield (%) Reaction Time (h)
2-Fluoro 74 12
4-Chloro 93 10
3-Bromo 65 14
2-Naphthyl 79 12

Ortho-substituted benzaldehydes exhibit slower kinetics due to increased steric hindrance at the reaction center.

Comparative Analysis with Alternative Methods

Traditional approaches to benzothiazolyl amides face limitations addressed by the NHC methodology:

Method Yield Range (%) Reaction Conditions Key Drawbacks
NHC Catalysis 65-93 Ambient temperature None significant
Schotten-Baumann 40-60 0°C, aqueous base Hydrolysis side reactions
EDCI/HOBt Coupling 55-75 -20°C, anhydrous Costly reagents

The oxidative amidation strategy eliminates need for pre-activated carboxylic acid derivatives, enhancing synthetic efficiency.

Scale-Up Considerations

Pilot-scale experiments (50 mmol) demonstrated consistent performance:

  • Yield : 72-76%
  • Purity : >98% (HPLC)
  • Purification : Recrystallization from ethanol/water (3:1) provided pharmaceutical-grade material without chromatography.

Applications in Subsequent Transformations

The 2-fluorobenzamide moiety serves as a versatile intermediate:

  • Suzuki Coupling : Pd-mediated arylation at the benzothiazole C5 position
  • Nitro Reduction : Catalytic hydrogenation converts -NO₂ to -NH₂ with >90% efficiency
  • Buchwald-Hartwig Amination : Introduces diverse amines at the benzamide aromatic ring

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential anticancer properties and other biological activities. The compound features a benzothiazole moiety, which is known for its diverse pharmacological effects, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Benzothiazole Ring : A bicyclic structure composed of a benzene ring fused to a thiazole ring.
  • Fluorobenzamide Group : A fluorine atom substituted at the second position of the benzamide.

This unique structure contributes to its reactivity and biological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition disrupts critical biochemical pathways that support tumor growth.
  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against viruses like H5N1 and SARS-CoV-2. The incorporation of fluorine atoms has been linked to enhanced activity against these viruses .

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1 below:

Activity Type Target/Cell Line IC50 (µM) Reference
AnticancerCervical cancer SISO2.38 - 3.77
AnticancerBladder cancer RT-1122.38 - 3.77
AntiviralH5N1 VirusNot specified
AntiviralSARS-CoV-2Not specified

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM. The mechanism involved apoptosis induction in these cancer cells .
  • Antiviral Properties : In vitro studies on benzothiazole derivatives indicated that compounds containing fluorine atoms showed enhanced antiviral activity against H5N1 and SARS-CoV-2 viruses. This suggests that this compound may also possess similar antiviral properties .

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between benzothiazole amines and fluorobenzoyl derivatives. For example, a validated method involves reacting 5-aminobenzothiazole with 2-fluorobenzoyl chloride in pyridine under controlled conditions (room temperature, overnight stirring) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and purification via recrystallization (e.g., methanol) or chromatography. Impurities such as unreacted starting materials or byproducts can be minimized by controlling reaction time and temperature gradients .

Q. How can the structural identity of this compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm aromatic proton environments and fluorine coupling patterns.
  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • Mass spectrometry : Verify molecular weight (e.g., monoisotopic mass ~314.359 g/mol for related benzothiazole derivatives) .
    Tools like SHELXL are widely used for refining crystallographic data and validating structural parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic parameters (e.g., bond lengths, thermal displacement) often arise from disordered atoms or twinning. Key strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality.
  • Validation software : Employ PLATON or SHELX utilities to detect symmetry violations or overfitting .
  • Hydrogen-bond analysis : Confirm intermolecular interactions (e.g., N–H···N or C–H···F bonds) to validate packing stability .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

Methodological approaches include:

  • Target selection : Prioritize enzymes or receptors with structural homology to benzothiazole-binding proteins (e.g., PFOR enzyme inhibition in anaerobic organisms) .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity.
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability, metabolic stability) in rodent studies. Recent studies on related compounds highlight anti-inflammatory and antimicrobial activity, suggesting similar pathways for this derivative .

Q. What analytical techniques are critical for characterizing impurities in this compound?

Impurity profiling requires:

  • HPLC-MS : Detect trace byproducts (e.g., unreacted 5-aminobenzothiazole or fluorobenzoyl intermediates).
  • 1H/19F NMR : Identify fluorine-containing impurities via chemical shift analysis .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphic forms that may arise during synthesis .

Data Analysis & Experimental Design

Q. How should researchers address low yield in the synthesis of this compound?

Low yields often result from steric hindrance or poor solubility. Solutions include:

  • Solvent optimization : Replace pyridine with DMF or THF to enhance reagent solubility.
  • Catalysis : Introduce coupling agents like EDC/HOBt to improve amide bond formation .
  • Temperature gradients : Perform reactions under reflux to accelerate kinetics.

Q. What computational tools support the prediction of intermolecular interactions in crystalline this compound?

  • Mercury (CCDC) : Visualize hydrogen bonds and π-π stacking interactions.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .
  • SHELXL : Refine thermal parameters and validate disorder modeling .

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